Z-Val-OMe

Peptide synthesis Protecting group strategy Solution-phase chemistry

Z-Val-OMe is the preferred C-terminal valine building block for multi-step solution-phase peptide synthesis. Its orthogonal Z-group withstands acid/base conditions, enabling selective hydrogenolytic deprotection without disturbing side-chain protections. The methyl ester ensures low racemization (<1% DL) and optimal solubility for efficient coupling. Procure this ≥98% pure white crystalline solid for constructing caspase inhibitors (e.g., Z-VAD-FMK), screening enzyme enantioselectivity, or synthesizing complex cyclosporin analogs. Choose the building block that delivers synthetic flexibility and stereochemical integrity.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 24210-19-3
Cat. No. B1625133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-OMe
CAS24210-19-3
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
InChIKeyLKTVCURTNIUHBH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Val-OMe (CAS 24210-19-3): Protected L-Valine Methyl Ester for Solution-Phase Peptide Synthesis


Z-Val-OMe (N-benzyloxycarbonyl-L-valine methyl ester, C14H19NO4, MW 265.30) is a protected L-valine derivative that serves as a chiral building block in peptide synthesis [1]. It features an N-terminal benzyloxycarbonyl (Z/Cbz) protecting group that is stable to both acidic and basic conditions encountered during standard peptide coupling, while the C-terminal methyl ester (OMe) serves as a temporary carboxyl mask . The compound is typically obtained as a white crystalline solid with a melting point of 54–56 °C and exhibits a purity standard of ≥98% based on HPLC and NMR analysis .

Z-Val-OMe vs. Common Alternatives: Why a Simple Substitution Alters Reaction Outcomes


Interchanging protected valine derivatives without careful consideration can compromise synthetic yield, stereochemical integrity, or downstream compatibility. Z-Val-OMe occupies a specific niche: unlike its acid-labile Boc or base-labile Fmoc counterparts, the Z-group's orthogonal stability profile is essential for solution-phase synthesis schemes where acid- or base-mediated deprotection is incompatible with other protecting groups or sensitive residues [1]. Moreover, substituting the C-terminal methyl ester (Z-Val-OMe) for the free acid (Z-Val-OH) or a different ester (e.g., benzyl, tert-butyl) directly impacts solubility, coupling kinetics, and the ease of final deprotection . The following quantitative evidence details these critical differentiators.

Quantitative Evidence for Z-Val-OMe's Differential Performance


Orthogonal Stability: Acid-Stable Z Group vs. Base-Labile Fmoc-Val-OMe

Z-Val-OMe incorporates a benzyloxycarbonyl (Z) protecting group that remains stable under the acidic conditions (e.g., 20-50% TFA in DCM) typically used to cleave Boc groups, and under the mildly basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal [1]. In contrast, Fmoc-Val-OMe is rapidly deprotected under the basic conditions used for Fmoc removal, and Boc-Val-OMe is cleaved under the acidic conditions used for Boc removal. This orthogonal stability is not quantitative but is a definitive, class-level characteristic that enables selective, sequential deprotection in complex syntheses .

Peptide synthesis Protecting group strategy Solution-phase chemistry

Chiral Integrity: Negligible Racemization During Standard Coupling

In peptide bond formation, the C-terminal valine methyl ester in Z-Val-OMe exhibits a low propensity for epimerization. In a model system using Z-Phe-OH and H-Val-OMe to synthesize Z-Phe-Val-OMe, the racemization level was measured at <1% when using the uronium coupling reagent HOTU, and 2.0% with CDMT [1]. Furthermore, in the more challenging Z-Gly-Phe-Val-OMe model, optimized conditions with HDMA achieved a 90% yield with only 0.7% racemization [2]. This demonstrates that the valine methyl ester residue, when coupled appropriately, maintains high stereochemical integrity.

Peptide coupling Racemization suppression Chiral purity

Enhanced Solubility and Purification Efficiency Compared to Free Acid Z-Val-OH

The methyl ester of Z-Val-OMe provides superior solubility in common organic solvents relative to its free acid counterpart, Z-Val-OH. Z-Val-OMe is reported to be soluble in DCM, ethyl acetate, chloroform, and methanol, whereas Z-Val-OH has limited solubility in non-polar solvents and requires more polar media for dissolution . This difference facilitates easier extraction, washing, and chromatographic purification of Z-Val-OMe-containing intermediates .

Solubility profile Chromatographic purification Reaction work-up

Predicted Lipophilicity and Water Solubility Profile Differentiates Z-Val-OMe from Polar Analogs

Z-Val-OMe possesses a calculated Consensus Log Po/w of 2.25 (range: 1.93 to 2.73 across five computational methods), placing it in a moderately lipophilic range suitable for passive membrane permeation . Its predicted aqueous solubility (Log S ESOL) is -2.91, corresponding to 0.326 mg/mL (1.23 mM), classifying it as moderately soluble . These values are distinct from more polar amino acid derivatives like Z-Ser-OMe or Z-Asp(OMe)-OMe, which have lower Log P values due to additional hydrogen bond donors.

Lipophilicity ADME prediction Physicochemical properties

Optimal Research and Industrial Applications for Z-Val-OMe Procurement


Stepwise Solution-Phase Synthesis of Bioactive Peptides

When executing a multi-step peptide synthesis in solution, Z-Val-OMe is the preferred C-terminal valine building block. Its orthogonal Z-protecting group allows for selective N-terminal deprotection via hydrogenolysis (H₂/Pd) without affecting acid- or base-labile side-chain protections, while the methyl ester keeps the C-terminus masked until final global deprotection [1]. This is crucial for constructing complex sequences such as cyclosporin analogs or peptidomimetic enzyme inhibitors .

Synthesis of Racemization-Sensitive Dipeptides and Tripeptides

Z-Val-OMe is an ideal C-terminal coupling partner for epimerization-prone N-terminal residues (e.g., phenylglycine, cysteine). The valine methyl ester exhibits low racemization tendency, as demonstrated by <1% DL formation in Z-Phe-Val-OMe synthesis [2]. Researchers synthesizing stereochemically pure intermediates for pharmaceuticals or natural products should select Z-Val-OMe over more racemization-prone esters to ensure product integrity and avoid costly chiral separations.

Building Block for Caspase Inhibitor and Protease Probe Libraries

The Z-Val-OMe scaffold is a key precursor for constructing irreversible caspase inhibitors such as Z-VAD(OMe)-FMK and Z-VDVAD(OMe)-FMK, which are critical tools in apoptosis research and drug discovery . Procuring Z-Val-OMe as a building block, rather than a pre-assembled inhibitor, offers greater synthetic flexibility for generating focused libraries of analogs with modified linker regions or C-terminal warheads [3].

Kinetic Resolution and Substrate Specificity Studies of Hydrolases

Z-Val-OMe serves as a specific substrate for assaying the activity and enantioselectivity of esterases, lipases, and proteases. The Z-group provides UV detection (λ ~254 nm) for HPLC monitoring, and the methyl ester offers a defined, labile group for enzymatic hydrolysis . This application is widely used in biocatalysis and enzyme engineering to screen for hydrolases with high specificity for valine-containing substrates.

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